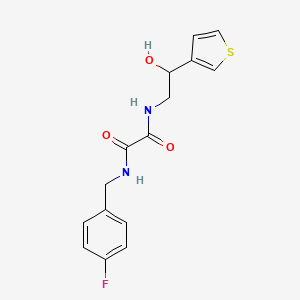

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a novel oxalamide derivative that has been synthesized using a specific method. It has been found to exhibit certain biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Na+/Ca2+ Exchange Inhibition and Neuroprotection

- Pharmacological Properties : A related compound, YM-244769, is a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound has shown preferential inhibition of NCX3, with significant implications for neuroprotective strategies. YM-244769's efficacy in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells is notable, particularly in cells that express NCX1 and NCX3 (Iwamoto & Kita, 2006).

Orexin Receptor Antagonism and Eating Disorders

- Role in Binge Eating : Investigations into GSK1059865, a compound structurally similar to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, suggest its relevance in the modulation of compulsive food consumption. As an Orexin-1 receptor antagonist, it exhibits potential for treating binge eating and other eating disorders (Piccoli et al., 2012).

Fluorescence Chemosensors

- Detection of Metal Ions : Derivatives like L1 and L2, which are structurally related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been synthesized as fluorescence chemosensors. They are particularly adept at recognizing Ga3+ ions, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Liu et al., 2022).

5-HT2A Receptor Inverse Agonism

- Neuropharmacological Applications : A similar compound, ACP-103, exhibits potent inverse agonist activity at 5-HT2A receptors. This suggests potential applications in treating conditions influenced by these receptors, such as certain psychiatric disorders (Vanover et al., 2006).

HIV Integrase Inhibitors

- Antiviral Research : Compounds like MK-0518, structurally akin to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, have been studied as potent inhibitors in HIV therapy. Their metabolic fate and excretion patterns provide valuable insights for developing new antiviral drugs (Monteagudo et al., 2007).

Insecticidal Activity

- Pest Management : Compounds like Flubendiamide demonstrate the potential for analogs of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide in developing novel insecticides. Their unique mode of action and high efficacy against resistant strains highlight their utility in integrated pest management (Tohnishi et al., 2005).

Nucleoside Transport Inhibition

- Cancer and Antiviral Therapies : Analogues like 4-Nitrobenzylthioinosine are known inhibitors of nucleoside transport proteins, which could have implications in cancer and antiviral therapies. Modifications of this molecule, such as those present in N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, may offer improved therapeutic profiles (Tromp et al., 2004).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-12-3-1-10(2-4-12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJHYRRPPLMUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2995474.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)